氰化钡

描述

Barium cyanide is an inorganic compound composed of barium and cyanide ions. It is a white, odorless, crystalline solid that is soluble in water and is used in a variety of applications. Barium cyanide is used in the production of barium compounds, as a catalyst in organic synthesis, and in the manufacture of photographic and medical imaging materials. It also has applications in laboratory experiments and medical research.

科学研究应用

危险废物处理

- 危险废物的原位固化/稳定化:Vaidya 等人(2010)探索了一种处理危险钡和氰化物废物的工艺,旨在安全填埋。该研究涉及污染物的化学固定,以及使用矿渣水泥、波特兰水泥和粉煤灰的组合进行后续固化和稳定 (Vaidya、Kodam、Ghole 和 Surya Mohan Rao,2010)。

化学反应和化合物

- 与钡和锰的溶剂热反应:Kysliak 和 Beck(2014)报道了钡或锰与碲之间的反应,在特定条件下导致意外形成含氰物种 (Kysliak & Beck,2014)。

- 电磁屏蔽中的钡铁氧体:Gairola 等人(2016)将钡铁氧体纳入导电复合材料中以进行电磁屏蔽,展示了该材料的屏蔽效果 (Gairola、Gairola、Kumar、Singh 和 Dhawan,2016)。

环境和健康问题

- 废物中的氰化物生物降解:Luque-Almagro、Moreno-Vivián 和 Roldán(2016)讨论了氰化物废物的生物降解,强调了氰化微生物在处理工业氰化废物中的作用 (Luque-Almagro、Moreno-Vivián 和 Roldán,2016)。

- 钡暴露的健康影响:Kravchenko 等人(2014)回顾了钡的健康影响,包括心血管疾病和肾脏疾病等,强调需要进一步研究慢性低水平和中度水平的钡暴露 (Kravchenko、Darrah、Miller、Lyerly 和 Vengosh,2014)。

分析技术

- 氰化物检测方法:Ma 和 Dasgupta(2010)回顾了在不同基质中检测氰化物的各种方法,涵盖了从目视检测到质谱分析的技术 (Ma & Dasgupta,2010)。

材料科学

- 生物材料中的钡离子:Kovrlija、Locs 和 Loca(2021)概述了钡在生物材料中的用途,讨论了将其掺入水凝胶和磷酸钙中相关的潜在益处和风险 (Kovrlija、Locs 和 Loca,2021)。

属性

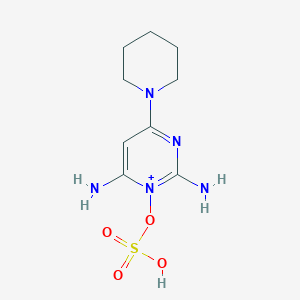

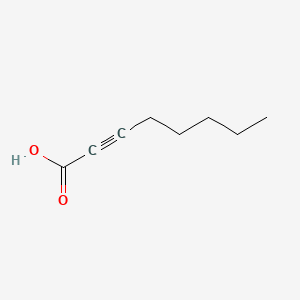

IUPAC Name |

barium(2+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Ba/c2*1-2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLSXXHOHZUADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

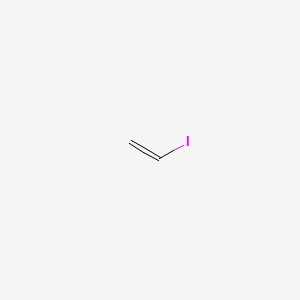

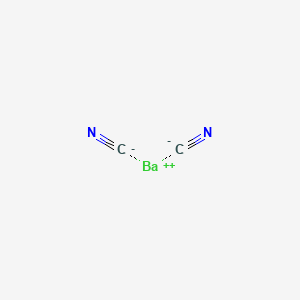

[C-]#N.[C-]#N.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(CN)2, C2BaN2 | |

| Record name | BARIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | barium cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium cyanide appears as a white crystalline solid. Toxic by skin absorption through open wounds, by ingestion, and by inhalation of hydrogen cyanide from decomposition. Toxic oxides of nitrogen are produced in fires involving this material., White solid; [Hawley] Very soluble in water; [Sullivan, p. 707] | |

| Record name | BARIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soln of barium salts yield a white precipitate with 2 N sulfuric acid. This precipitate is insol in hydrochloric acid and in nitric acid. /These/ salts impart a yellowish green color to a nonluminous flame, which appears blue when viewed through green glass. /Soluble barium salts/, In 70% alcohol, 180 g/L at 14 °C, In water, 80 g/L at 14 °C | |

| Record name | Barium cyanide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cyanide has very high affinity for iron in ferric state. When absorbed /cyanide/ ... Reacts readily with ... iron of cytochrome oxidase in mitochondria; cellular respiration is thus inhibited & cytotoxic hypoxia results. Since utilization of oxygen is blocked, venous blood is oxygenated and is almost as bright red as arterial blood. Respiration is stimulated because chemoreceptive cells respond as they do to decreased oxygen. A transient stage of CNS stimulation with hyperpnea and headache is observed; finally there are hypoxic convulsions and death due to respiratory arrest. /Cyanide/, Single doses of cyanide produce alterations in pattern of brain metabolites consistent with decr in oxidative metabolism and incr in glycolysis. Decr in brain gamma-aminobutyric acid ... Have been ascribed to cyanide inhibition of glutamic acid decarboxylase. /Cyanide/, Corpora striata, hippocampus (H1), cortical gray matter and substantia nigra are commonly affected ... Cyanide also has propensity for damaging white matter, particulary corpus callosum ... /It/ inhibits cytochrome oxidase and produces cytotoxic anoxia, but also causes hypotension through its effects on heart. /Cyanide/, Presumably, the accumulation of cyanide in erythrocytes is a reflection of its binding to methemoglobin. /Cyanide/, ... /There is a/ combined effect of pulmonary edema and the interference of cellular metabolism by the cyanide radical. /Cyanide ion/ | |

| Record name | Barium cyanide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Barium cyanide | |

Color/Form |

White crystalline powder | |

CAS RN |

542-62-1 | |

| Record name | BARIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium cyanide (Ba(CN)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Barium cyanide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。